molecular formula C8H6ClNOS B2871082 (5-Chloro-1,3-benzothiazol-2-yl)methanol CAS No. 95547-71-0

(5-Chloro-1,3-benzothiazol-2-yl)methanol

Cat. No.: B2871082
CAS No.: 95547-71-0
M. Wt: 199.65
InChI Key: RXEDIVWAXYZKFG-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-benzothiazol-2-yl)methanol is an organic compound with the molecular formula C8H6ClNOS and a molecular weight of 199.66 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Mechanism of Action

Target of Action

The primary targets of (5-Chloro-1,3-benzothiazol-2-yl)methanol are enzymes such as dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydro-squalene synthase , dihydropteroate synthase , and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in cellular functions.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function . This interaction can lead to changes in the normal functioning of the cell, affecting various biochemical pathways.

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various enzymes. For instance, it inhibits the function of DNA gyrase , an enzyme involved in DNA replication, and dihydroorotase , which plays a role in pyrimidine biosynthesis . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of DNA replication and cell division.

Pharmacokinetics

Some benzothiazole derivatives have been found to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA replication and cell division due to its interaction with DNA gyrase and dihydroorotase . This can lead to the death of bacterial cells, making the compound potentially useful as an antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methanol typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the treatment of 2-mercaptoaniline with 5-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-benzothiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 5-chloro-1,3-benzothiazole-2-carboxylic acid.

    Reduction: Formation of 5-chloro-1,3-benzothiazol-2-ylamine.

    Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    5-Chloro-2-aminobenzothiazole: Similar structure but with an amino group instead of a hydroxyl group.

    2-Benzothiazolylmethanol: Lacks the chlorine substituent.

Uniqueness

(5-Chloro-1,3-benzothiazol-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-chloro-1,3-benzothiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEDIVWAXYZKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95547-71-0
Record name (5-chloro-1,3-benzothiazol-2-yl)methanol
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